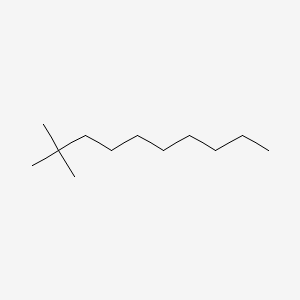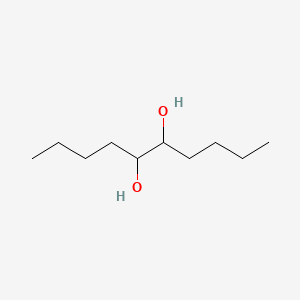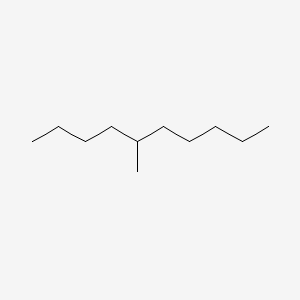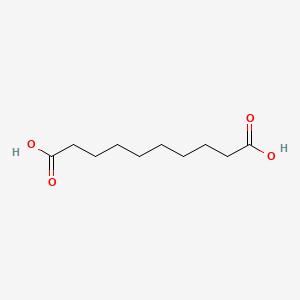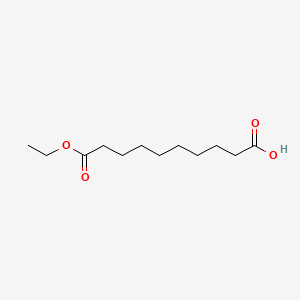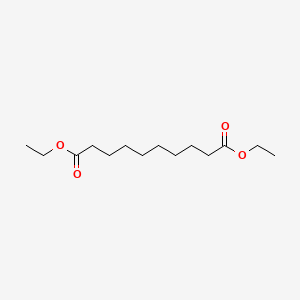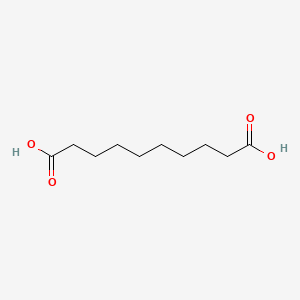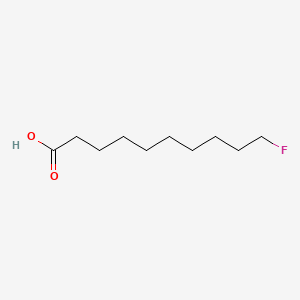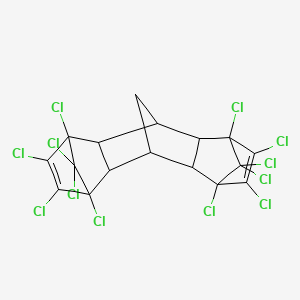
Dechlorane 603
Übersicht
Beschreibung
Dechlorane 603 is a chlorinated polycyclic compound which is an antioxidant having prolonged thermal stability .
Synthesis Analysis
Dechlorane 603, along with Dechlorane 602 and 604, have been identified in the Laurentian Great Lakes . These compounds were detected in sediment and fish from the lakes . The manufacturing plants along the Niagara River upstream of Lake Ontario were important sources of these compounds to the Great Lakes .Molecular Structure Analysis
The molecular formula of Dechlorane 603 is C17H8Cl12 . The molecular weight is 637.7 g/mol . The InChIKey is WSEXCYJMFQVEIN-UHFFFAOYSA-N .Chemical Reactions Analysis
Dechlorane 603, along with Dechlorane 602 and 604, were detected in sediment and fish from the Laurentian Great Lakes . The spatial trends for these compounds in sediment and fish indicate that manufacturing plants along the Niagara River upstream of Lake Ontario were important sources of these compounds to the Great Lakes .Physical And Chemical Properties Analysis
The molecular weight of Dechlorane 603 is 637.7 g/mol . The XLogP3-AA is 7.4 . The Hydrogen Bond Donor Count and Acceptor Count are both 0 . The Rotatable Bond Count is 0 . The Exact Mass is 637.679982 g/mol . The Monoisotopic Mass is 631.688833 g/mol . The Topological Polar Surface Area is 0 Ų . The Heavy Atom Count is 29 . The Formal Charge is 0 .Wissenschaftliche Forschungsanwendungen
Flame Retardant
Dechlorane 603, along with Dechlorane 602 and Dechlorane 604, were produced to increase the flame retardant properties of polymers in the 1960s . They exhibit the same basic structure of biocyclo [2,2,1]-heptene and have similar physicochemical characteristics .
Environmental Monitoring
Dechlorane 603 is used in environmental monitoring studies. For example, it was detected in surficial water and sediment from the Jiulong River Estuary, Southeast China . The total concentration of dechloranes in the water and sediments ranged from 1.4 to 4.1 ng/L and 9.3 to 36.2 ng/g dry weight, respectively .
Risk Assessment
Risk assessment studies also utilize Dechlorane 603. In the Jiulong River Estuary study, the deleterious risk associated with exposure to dechloranes via the water for adults was found to be very low . This suggests that exposure of the local population to dechloranes via water is relatively safe in the Jiulong River Estuary .
Study of Distribution Patterns
Dechlorane 603 is used in studies investigating the distribution patterns of pollutants. In the Jiulong River Estuary study, the distribution patterns of dechloranes in the water and sediments were both dominated by Dechlorane Plus .
Correlation with Organic Matter
Research has shown that both Dechlorane 603 and Mirex levels were correlated with the amount of organic matters in sediment samples . This suggests that these chemicals may bind with organic matter, affecting their distribution and persistence in the environment .
City Effluent Monitoring
In a study of Lake Taihu, China, higher levels of Dechlorane 603 in the north-east part of the lake adjacent to two major cities: Wuxi and Suzhou, indicated that city effluent might be a major source for Dechlorane 603 contamination in the lake .
Analytical Chemistry
Dechlorane 603 is used in analytical chemistry. The methods usually applied for the analysis of Dechlorane Plus, Dechlorane 602, Dechlorane 603 and Dechlorane 604 are gas chromatography (GC) coupled with electron capture negative ionization mass spectrometry (MS) and GC coupled with high-resolution MS (HRMS) working in electron impact (EI) positive mode .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The findings of the first report of Dechlorane 602, 603, and 604 in the Laurentian Great Lakes basin suggest further investigation of halogenated norbornene flame retardants in the environment is merited . The results are discussed in relation to the current review of DP for potential listing under the Stockholm Convention on POPs .
Eigenschaften
IUPAC Name |
3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl12/c18-8-10(20)14(24)6-3-1-2(4(6)12(8,22)16(14,26)27)5-7(3)15(25)11(21)9(19)13(5,23)17(15,28)29/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEXCYJMFQVEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dechlorane 603 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are Dechloranes and where are they found?
A1: Dechloranes are a group of chlorinated flame retardants chemically similar to Mirex. They are used in a variety of applications, including electrical wires, cables coating, computers, and polymers []. Dechloranes, such as Dechlorane Plus (DP), Mirex (Dechlorane), Dechlorane 602 (Dec 602), Dechlorane 603 (Dec 603), and Dechlorane 604 (Dec 604) have been detected in environmental samples such as water, sediment, and oysters, indicating their widespread distribution []. Significant amounts have been found in North America, particularly in the Laurentian Great Lakes [, ]. They have also been detected in air, soil, and sediment surrounding a DP production facility in Anpon, China [].
Q2: What is the molecular structure of Dechlorane 603?
A2: While the exact structure is not explicitly provided in the abstracts, Dechlorane 603 (Dec 603) is described as an analogue of Dechlorane Plus (DP), a chlorinated flame retardant. Mass spectral evidence suggests Dec 603 has the molecular formula C17H8Cl12 []. Two novel compounds related to Dec 603, U1 (C17H9Cl11) and U2 (C17H7OCl11), were also identified, suggesting potential degradation pathways or impurities in commercial Dec 603 products [].
Q3: How persistent are Dechloranes in the environment?
A3: Dechloranes are highly persistent in the environment. Studies of sediment cores from the Great Lakes show that Lake Ontario sediments have accumulated Dechlorane 603 and other dechloranes in significant amounts []. Temporal trends indicate that while inputs of some dechloranes may be declining in certain areas, Lake Superior is still experiencing increasing fluxes of Dechlorane 602 and DP [].
Q4: How do Dechloranes accumulate in the food web?
A4: Dechloranes have been found to biomagnify in marine food webs. A study in Liaodong Bay, China, found that Dechlorane 603 was present in sediments and various marine species, including benthic invertebrates, fish, and gulls []. Trophic magnification factors (TMFs) were calculated for different dechloranes, indicating their potential to bioaccumulate in organisms at higher trophic levels [].
Q5: Are there differences in the bioaccumulation of different Dechlorane compounds?
A5: Yes, research suggests that the bioaccumulation potential of dechloranes can differ depending on their chemical properties. For example, while Dechlorane 603 has been detected in various marine species, its trophic magnification factor was not statistically significant, unlike Mirex and Dechlorane 602, which showed significant biomagnification []. This difference is likely attributed to the high hydrophobicity (logKOW: 11.2-11.3) of Dec 603, leading to lower bioavailability compared to Mirex and Dechlorane 602 [].
Q6: How are Dechloranes analyzed in environmental and biological samples?
A6: Several analytical methods are used to determine the presence and concentration of dechloranes in various matrices. These include:
- Gas chromatography-electron capture negative ionization mass spectrometry (GC-ECNI-MS): This technique provides high sensitivity and selectivity for analyzing dechloranes in sediment and soil samples [].
- Gas chromatography-mass spectrometry (GC-MS/MS): This method offers accurate and precise quantification of dechloranes in complex matrices like food and feed samples [, ].
- Gas chromatography coupled with single quadrupole mass spectrometer (GC-MS) or GC-quadrupole time-of-flight (QToF) MS: These techniques were employed to characterize the structure of novel Dechlorane 603 analogues, highlighting their capabilities for identifying unknown compounds in environmental samples [].
Q7: What are the potential human health risks associated with Dechloranes?
A7: While the provided research focuses on the environmental occurrence and distribution of Dechlorane 603, the lack of data on human exposure pathways raises concerns. The detection of Dechloranes in food and feed samples suggests a potential route for human exposure [, ]. Further research is crucial to assess the potential health risks associated with Dechlorane 603 exposure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



